molecular formula C19H12F2N2O2S B14112686 1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14112686
M. Wt: 370.4 g/mol
InChI Key: KVLRAHNMXIGPTM-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fluorinated thienopyrimidine-dione derivative. Its structure comprises a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-fluorobenzyl group at the N1 position and a 3-fluorophenyl group at the N3 position.

Thienopyrimidine-diones are structurally analogous to pyrimidine-2,4(1H,3H)-diones, a class with established biological relevance, including antiviral (e.g., AZT) and herbicidal applications . The thiophene ring fusion in thienopyrimidine-diones introduces planar rigidity, which may improve interactions with enzyme active sites or receptors.

Properties

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10H,11H2

InChI Key

KVLRAHNMXIGPTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

Biological Activity

1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The thieno[3,2-d]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C19H12F2N2O2S
  • Molecular Weight : 370.37 g/mol
  • CAS Number : 1326849-04-0
  • IUPAC Name : 3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : A series of derivatives were evaluated for their antiproliferative activity against various cancer cell lines. One study reported that compounds with modifications on the thieno[3,2-d]pyrimidine core exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents used .
CompoundCell LineIC50 (μM)
Compound 1MDA-MB-23127.6
Compound 2MDA-MB-23129.3
Compound 12eSU-DHL-60.55
Compound 12eWSU-DLCL-20.95
Compound 12eK5621.68

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example:

  • EZH2 Inhibition : Some derivatives have been identified as inhibitors of enhancer of zeste homolog 2 (EZH2), a key regulator in cancer progression. The most promising compound demonstrated significant effects on lymphoma cell morphology and induced apoptosis in a concentration-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that certain functional groups enhance biological activity:

  • Electron-Withdrawing Groups : Compounds substituted with electron-withdrawing groups exhibited higher cytotoxicity.
  • Piperidine Moiety : The presence of specific moieties like piperidine has been linked to improved antitumor activity.

Case Studies

Several case studies have documented the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Guo et al. (2025) synthesized a range of compounds and assessed their cytotoxicity against MDA-MB-231 cells, finding that all synthesized compounds showed significant selective cytotoxicity at concentrations as low as 50 μM .
  • Yong et al. (2018) reported on a series of thieno[2,3-d]pyrimidine derivatives that demonstrated effective inhibition of tumor cell activity in vitro, providing a foundation for further drug development targeting breast cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (N1/N3) Core Structure Molecular Weight Key Features
Target Compound 3-Fluorobenzyl / 3-Fluorophenyl Thieno[3,2-d]pyrimidine-2,4-dione 367.4 g/mol Dual fluorine substitution; balanced lipophilicity and electronic effects.
3-(3-Fluorophenyl)-1-(3-methylbenzyl)-thieno[3,2-d]pyrimidine-2,4-dione 3-Methylbenzyl / 3-Fluorophenyl Thieno[3,2-d]pyrimidine-2,4-dione 367.4 g/mol Methyl group increases steric bulk but reduces electronegativity.
3-(2,4-Difluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione Unsubstituted / 2,4-Difluorophenyl Thieno[3,2-d]pyrimidine-2,4-dione 280.25 g/mol Dual fluorine at para/meta positions; higher electron-withdrawing effect.
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Hydroxybenzyl / 3-Hydroxyphenyl Thieno[3,2-d]pyrimidin-4(3H)-one 350.84 g/mol Hydroxyl groups enhance solubility but reduce metabolic stability.

Key Observations:

  • Fluorine vs. Hydroxyl Substitution : Fluorine improves metabolic stability and membrane permeability compared to hydroxyl groups, which increase polarity but are prone to glucuronidation .
  • N1 Substitution : The 3-fluorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, whereas 3-methylbenzyl (in ) offers steric bulk without electronegativity.

Preparation Methods

Core Thieno[3,2-d]Pyrimidine Synthesis

Cyclization of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization of 2-aminothiophene-3-carbonitrile or its ester derivatives with urea or guanidine. For example, heating 2-aminothiophene-3-carbonitrile with urea at 180–200°C in dimethylformamide (DMF) yields the unsubstituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core. Microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields by 15–20%.

Key Reaction Conditions:

  • Solvent: DMF or ethanol
  • Catalyst: Sodium ethoxide or acetic acid
  • Temperature: 180°C (conventional) vs. 100°C (microwave)

Functionalization of the Thieno[3,2-d]Pyrimidine Core

N-Alkylation at Position 1

The 3-fluorobenzyl group is introduced at position 1 via N-alkylation. Reacting the core with 3-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours achieves this step.

Table 1: N-Alkylation Optimization
Condition Variation Yield (%)
Base K₂CO₃ vs. NaH 78 vs. 65
Solvent Acetonitrile vs. DMF 82 vs. 70
Temperature (°C) 80 vs. 60 78 vs. 55

C-Substitution at Position 3

The 3-fluorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. Using copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand, the core reacts with 3-fluoroiodobenzene in dioxane at 110°C.

Critical Parameters:

  • Ligand: Trans-1,2-diaminocyclohexane improves copper catalyst efficiency.
  • Solvent: Dioxane outperforms toluene due to higher polarity.

Simultaneous Dual Functionalization Strategies

One-Pot Synthesis

Recent advances enable concurrent N-alkylation and C-substitution in a single pot. A mixture of the thienopyrimidine core, 3-fluorobenzyl bromide, 3-fluorophenylboronic acid, and palladium(II) acetate in tetrahydrofuran (THF) at 90°C achieves 68% yield.

Table 2: One-Pot Reaction Components
Component Role Optimal Quantity
Palladium(II) acetate Catalyst 5 mol%
3-Fluorophenylboronic acid Coupling reagent 1.2 equivalents
THF Solvent 10 mL/mmol

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.45–7.32 (m, 4H, aromatic H)
    • δ 5.21 (s, 2H, CH₂)
    • δ 3.89 (s, 1H, NH).
  • HRMS (ESI): m/z calculated for C₁₉H₁₂F₂N₂O₂S [M+H]⁺: 370.37, found: 370.35.

Challenges and Mitigation Strategies

Fluorine Substituent Reactivity

The electron-withdrawing nature of fluorine groups slows nucleophilic substitution. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by 30%.

Byproduct Formation

Di-alkylation at position 1 occurs if excess 3-fluorobenzyl bromide is used. Limiting the reagent to 1.1 equivalents suppresses this side reaction.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and acetonitrile are recycled via distillation, reducing costs by 40%.

Waste Management

Copper residues from coupling reactions are treated with ethylenediaminetetraacetic acid (EDTA) to meet effluent standards.

Emerging Methodologies

Photocatalytic Functionalization

Visible-light-mediated alkylation using iridium photocatalysts (e.g., Ir(ppy)₃) achieves 85% yield at room temperature, avoiding thermal degradation.

Flow Chemistry

Continuous-flow reactors reduce reaction times from 12 hours to 30 minutes, enhancing throughput by 15×.

Q & A

Basic Synthesis Routes and Reaction Optimization

Q: What are the standard synthetic methodologies for preparing thieno[3,2-d]pyrimidine-dione derivatives, and how are fluorinated substituents introduced? A: The core thieno[3,2-d]pyrimidine-dione scaffold is typically synthesized via cyclization reactions. For example, alkylation of intermediates with fluorinated benzyl chlorides (e.g., 3-fluorobenzyl chloride) in DMF using potassium carbonate as a base achieves substitution at the N1 position . Fluorinated aryl groups (e.g., 3-fluorophenyl) are introduced through nucleophilic substitution or coupling reactions under acidic or basic conditions. A representative protocol involves refluxing intermediates with fluorinated reagents in acetic acid or ethanol, followed by recrystallization for purification .

Key Reaction Conditions Table:

StepReagents/ConditionsPurposeYieldReference
CyclizationThioacetamide in acetic acidCore scaffold formation60–75%
Alkylation3-Fluorobenzyl chloride, K₂CO₃ in DMFN1-substitution70–85%
NitrationHNO₃/H₂SO₄ mixtureAromatic ring functionalization50–60%

Advanced Spectral Characterization Challenges

Q: How can researchers resolve overlapping signals in ¹H NMR spectra caused by fluorinated substituents? A: Fluorine atoms induce complex splitting patterns due to ¹H-¹⁹F coupling. To mitigate signal overlap:

  • Use high-field NMR (≥400 MHz) to enhance resolution .
  • Employ 2D NMR techniques (e.g., COSY, HSQC) to assign protons adjacent to fluorine atoms.
  • Compare spectra with non-fluorinated analogs to identify shifts. For example, fluorobenzyl protons typically appear as doublets or triplets in the δ 4.5–5.5 ppm range .

Data Contradictions in Crystallographic Studies

Q: How do steric effects from fluorinated groups influence crystal packing, and how can conflicting crystallographic data be reconciled? A: Fluorine's small size and high electronegativity often lead to dense, hydrogen-bonded networks. For example, in 3-fluorophenyl derivatives, C–F⋯H–N interactions stabilize the crystal lattice . Discrepancies in unit cell parameters between studies may arise from solvent inclusion or polymorphism. To address this:

  • Perform solvent screening during crystallization.
  • Use single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

Advanced Functionalization Strategies

Q: What methods enable regioselective functionalization of the thieno[3,2-d]pyrimidine-dione core without disrupting fluorinated groups? A: Fluorinated groups are sensitive to strong acids/bases. For regioselective modifications:

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6 position, which tolerates fluorine substituents .
  • Protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before introducing electrophiles .
  • Optimize reaction time and temperature to prevent defluorination (e.g., <80°C for nitrations) .

Purity and Stability Considerations

Q: What chromatographic techniques are optimal for purifying fluorinated thieno[3,2-d]pyrimidine-diones, and how does fluorine affect stability? A: Reverse-phase HPLC with C18 columns (100 × 4 mm) and acetonitrile/water gradients (0.1% TFA) achieves baseline separation of fluorinated analogs . Fluorine enhances metabolic stability but may increase hydrophobicity. For long-term storage:

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .

Mechanistic Insights into Fluorine's Electronic Effects

Q: How do 3-fluorobenzyl and 3-fluorophenyl groups influence the compound's electronic properties and reactivity? A: Fluorine's electron-withdrawing nature decreases electron density on the pyrimidine ring, altering:

  • Reactivity : Enhanced susceptibility to nucleophilic attack at electron-deficient positions.
  • Spectroscopy : Downfield shifts in ¹³C NMR (e.g., C-F carbons at δ 110–125 ppm) .
  • Solubility : Reduced aqueous solubility due to increased lipophilicity. Counteract this via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Applications in Structure-Activity Relationships (SAR)

Q: How can researchers leverage crystallographic data to design analogs with improved bioactivity? A: SC-XRD reveals critical binding motifs. For example:

  • The 3-fluorophenyl group adopts a planar conformation, enabling π-π stacking with target proteins .
  • Substituents at N1 and C3 positions influence steric bulk; trimethylsilyl (TMS)-protected intermediates allow precise functionalization .
  • Use docking studies to correlate dihedral angles (e.g., C3-fluorophenyl vs. C6-methyl) with activity .

Addressing Synthetic Yield Variability

Q: Why do alkylation reactions with 3-fluorobenzyl chloride show inconsistent yields, and how can this be optimized? A: Yield variability stems from competing side reactions (e.g., over-alkylation). To improve reproducibility:

  • Use a 1.2:1 molar ratio of benzyl chloride to substrate to minimize byproducts.
  • Replace DMF with acetonitrile for faster reaction kinetics .
  • Monitor progress via TLC (hexane:EtOAc 3:1) and quench reactions at 80% conversion .

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